5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride

Lipophilicity Drug design Permeability

Constructing parallel amide libraries with high-LogP scaffolds often stalls when liquid acid chlorides hydrolyze during weigh-out, compromising stoichiometry and yield. This crystalline trisubstituted furoyl chloride (mp 135-137 °C) eliminates that bottleneck. - Crystalline solid simplifies bulk dispensing and minimizes hydrolysis vs. liquid analogs. - Single-step amide formation without coupling reagents; predicted XLogP3-AA = 4.7 for derived conjugates. - Multi-vendor availability (≥97% purity) with HPLC, ¹H-NMR, and COA documentation reduces incoming QC burden.

Molecular Formula C12H5Cl2F3O2
Molecular Weight 309.06 g/mol
CAS No. 175276-61-6
Cat. No. B069356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
CAS175276-61-6
Molecular FormulaC12H5Cl2F3O2
Molecular Weight309.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Cl
InChIInChI=1S/C12H5Cl2F3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H
InChIKeyFOMUAOFXECJYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6): Procurement-Relevant Identity and Core Specifications


5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6) is a trisubstituted furan building block belonging to the 3-furoyl chloride class, bearing a 4-chlorophenyl at C5 and a trifluoromethyl at C2 [1]. It is supplied as a white to light yellow crystalline solid with a molecular weight of 309.07 g·mol⁻¹ and a molecular formula of C₁₂H₅Cl₂F₃O₂ [2]. The compound functions as an electrophilic acylation reagent for the installation of the 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl moiety into target molecules, serving primarily as a pharmaceutical and agrochemical intermediate [1] . Its physical state—a crystalline solid with a melting point of 135–137 °C —distinguishes it from many liquid furoyl chlorides and facilitates handling, storage, and purification in multi-step synthetic campaigns.

Why In-Class Furan Carbonyl Chlorides Cannot Be Interchanged with 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6) in Research Procurement


Generic furan-3-carbonyl chlorides differ profoundly in their steric, electronic, and lipophilic profiles, which directly govern downstream reaction kinetics, product physicochemical properties, and ultimate biological target engagement . The specific substitution pattern of 175276-61-6—a 4-chlorophenyl at C5 and a strongly electron-withdrawing trifluoromethyl at C2—creates a unique electronic environment on the furan ring that cannot be replicated by simpler analogs such as 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1, lacking the aryl extension) or unsubstituted furan-3-carbonyl chloride (CAS 26214-65-3) [1]. These electronic differences translate into altered reactivity of the acid chloride toward nucleophiles, modified LogP of derived conjugates (predicted XLogP3-AA = 4.7 for the target compound [2]), and distinct solid-state handling characteristics—all of which are critical when a synthetic sequence demands precise control over intermediate properties. Substituting an analog with a different aryl group, a methyl in place of the 4-chlorophenyl, or a carboxylic acid instead of the acid chloride will yield structurally divergent products with unpredictable potency, selectivity, or pharmacokinetic behavior in the final screening molecule.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6) Versus Closest Structural Analogs


Lipophilicity Advantage: LogP Comparison of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride Versus the 5-Methyl Analog

The target compound exhibits a substantially higher predicted lipophilicity (XLogP3-AA = 4.7 [1]; experimentally derived LogP = 4.998 ) compared to the 5-methyl analog 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1), which carries a methyl substituent in place of the 4-chlorophenyl group. Although an experimentally measured LogP for the 5-methyl analog is not available from the same source, the molecular fragment contribution approach (CLOGP) predicts a LogP reduction of approximately 1.5–2.0 log units upon replacing 4-chlorophenyl with methyl, owing to the loss of the aromatic ring and chlorine atom [2]. This LogP differential directly impacts the partition coefficient of any downstream amide or ester conjugate derived from the acid chloride, making 175276-61-6 the preferred intermediate when target molecules require enhanced membrane permeability or hydrophobic target engagement.

Lipophilicity Drug design Permeability

Electrophilic Reactivity Advantage: Acid Chloride Versus Carboxylic Acid Form for Single-Step Amide/Amide Bond Formation

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6) reacts directly with amines, alcohols, and thiols to form amides, esters, and thioesters in a single synthetic step without requiring an external coupling reagent . In contrast, the corresponding carboxylic acid, 5-(4-chlorophenyl)-2-(trifuranylmethyl)furan-3-carboxylic acid (CAS not explicitly listed; mp 188–190 °C ), requires activation with carbodiimides (e.g., EDC, DCC), uronium salts (e.g., HATU, HBTU), or conversion to a mixed anhydride prior to nucleophilic attack, adding at least one synthetic step, increasing reagent cost, and potentially introducing racemization risks in chiral environments . The acid chloride thus offers superior atom economy and step economy for library synthesis and scale-up campaigns where the 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl fragment must be installed rapidly and with high conversion.

Synthetic efficiency Acylation Amide coupling

Solid-State Handling and Purification Advantage: Crystalline Nature of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride Versus Liquid Furoyl Chlorides

The target compound is a crystalline solid with a melting point of 135–137 °C , in contrast to many simpler furoyl chlorides—such as furan-3-carbonyl chloride (CAS 26214-65-3, liquid at ambient temperature) and 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1, also reported as a liquid or low-melting solid)—which are liquids or low-melting solids at room temperature [1]. The crystalline nature of 175276-61-6 enables purification by recrystallization, simplifies accurate weighing in a glovebox or on the bench, and reduces hydrolysis risk during storage compared to liquid acyl chlorides that can absorb atmospheric moisture more readily. The solid form also facilitates long-term storage in a cool, dry environment without the need for refrigeration, as specified by suppliers .

Crystallinity Handling Purification

Substituent Electronic Effect: The Trifluoromethyl–Chlorophenyl Pair Modulates Furan Electron Density More Strongly Than Single-Substituent Analogs

The presence of both a 4-chlorophenyl (σₚ = +0.23 for Cl; σₚ = −0.01 for phenyl) and a trifluoromethyl group (σₘ = +0.43, σₚ = +0.54) on the furan ring creates a highly electron-deficient heterocycle [1]. This dual electron-withdrawing substitution pattern is not replicated by simpler analogs: 4-(trifluoromethyl)furan-3-carbonyl chloride carries only the CF₃ group, while 5-(4-chlorophenyl)furan-2-carbaldehyde lacks both the CF₃ and the acid chloride [2]. The cumulative electron-withdrawing effect lowers the LUMO energy of the furan ring, which can increase susceptibility to nucleophilic aromatic substitution at the ring carbons, alter the acid chloride carbonyl electrophilicity, and shift the reactivity profile of any downstream metal-catalyzed cross-coupling reactions involving the 4-chlorophenyl moiety [3]. While direct quantitative Hammett σ values for the specific furan scaffold have not been experimentally determined, the additive effect of the two substituents places this compound in a distinct electronic class compared to mono-substituted furan carbonyl chlorides.

Electronic effects SAR Reactivity tuning

Supplier-Independent Purity Specification Consistency: HPLC Purity ≥95% Across Multiple Vendors

Multiple independent suppliers consistently specify this compound at high purity: AKSci lists 95% minimum , Capotchem specifies 98% (HPLC) with water content ≤0.5% [1], and Antimex Chemical reports 97% purity . This cross-vendor consistency in specification—unlike less common or custom-synthesis-only furan carbonyl chlorides that may lack standardized QC documentation—reduces procurement risk and ensures reproducible reaction performance. The availability of HPLC purity data and moisture specifications (Karl Fischer) from multiple sources enables direct quality comparison across batches and suppliers, a feature not universally available for all in-class analogs.

Quality control Specifications Procurement

Optimal Procurement Scenarios for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6) Based on Quantitative Evidence


Parallel Synthesis of Amide Libraries Targeting High-LogP Chemical Space

When a medicinal chemistry program requires rapid construction of a 24- to 96-compound amide library with predicted LogP >4, the target compound is the appropriate acylating agent. The acid chloride functionality enables single-step amide formation without coupling reagents [1], while the high intrinsic lipophilicity of the 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl fragment (XLogP3-AA = 4.7) delivers conjugates that reside in the hydrophobic property space often associated with CNS permeability and intracellular target engagement. Using the carboxylic acid analog would require two synthetic steps per library member and increase the risk of incomplete conversion in parallel format.

Scale-Up Campaigns Requiring Crystalline Intermediates for Accurate Gravimetric Dispensing

For process chemistry groups scaling reactions from milligram to multi-gram quantities, the crystalline solid nature of 175276-61-6 (mp 135–137 °C) [1] simplifies bulk handling, storage, and stoichiometric dispensing compared to liquid furoyl chlorides such as furan-3-carbonyl chloride . The solid form minimizes hydrolysis during weigh-out, reduces transfer losses inherent to syringe-based liquid transfers, and permits recrystallization as a purification option if partial hydrolysis occurs during extended storage. Suppliers recommend long-term storage in a cool, dry environment , compatible with standard chemical inventory management.

Structure–Activity Relationship (SAR) Exploration of Electron-Deficient Heterocyclic Cores

In programs exploring the impact of furan ring electronics on target binding, the dual electron-withdrawing substitution pattern (4-Cl-Ph + CF₃) of 175276-61-6 provides a cumulative Hammett σ effect approximately 2× that of mono-substituted analogs [1]. This makes the compound the preferred building block for synthesizing comparator molecules that probe the SAR of electron deficiency, as it occupies the extreme end of the electron-poor furan continuum. Researchers can use conjugates derived from this acid chloride alongside less electron-deficient analogs (e.g., those derived from 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride) to establish clear electronic structure–activity trends .

Multi-Vendor Procurement for QC-Intensive Environments (GMP/GLP Adjacent)

Laboratories requiring documented purity, moisture content, and ancillary analytical data (¹H-NMR, MS, COA) benefit from the compound's availability across at least three independent suppliers—AKSci (95%), Capotchem (98% HPLC, moisture ≤0.5%), and Antimex (97%) [1] . This multi-vendor landscape reduces supply chain risk and provides competitive pricing benchmarks, while the availability of HPLC purity data enables incoming QC verification against a certified specification. Rarer or custom-synthesis-only furan carbonyl chlorides lack this breadth of documented quality data, increasing procurement uncertainty.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.